Synthesis and Characterization of Losartan Impurity 21-d4: A Technical Guide
Synthesis and Characterization of Losartan Impurity 21-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Losartan impurity 21-d4, a critical deuterium-labeled internal standard for analytical and pharmacokinetic studies of the angiotensin II receptor antagonist, Losartan. This document outlines a plausible synthetic route, detailed analytical methodologies for characterization, and presents data in a structured format for clarity and comparability.
Introduction
Losartan impurity 21-d4, with the IUPAC name 5-(4′-((5-(azidomethyl)-2-butyl-4-chloro-1H-imidazol-1-yl)methyl)-[1,1′-biphenyl]-2-yl-2′,3′,5′,6′-d4)-1H-tetrazole, is a stable isotope-labeled analog of Losartan impurity 21. The incorporation of four deuterium (B1214612) atoms on the biphenyl (B1667301) ring provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based bioanalytical assays. Its use allows for precise quantification of Losartan and its impurities in complex biological matrices by correcting for variations during sample preparation and analysis.
Molecular Structure:
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₂₂H₁₈D₄ClN₉ |
| Molecular Weight | 451.96 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, Methanol |
Synthesis Pathway
The synthesis of Losartan impurity 21-d4 involves the preparation of a deuterated biphenyl intermediate followed by coupling with the imidazole (B134444) moiety and subsequent functional group transformations. The key step is the introduction of deuterium atoms onto one of the phenyl rings of the biphenyl core.
Synthesis of Deuterated Biphenyl Intermediate
A plausible route for the synthesis of the deuterated biphenyl intermediate, 4-bromo-2'-(triphenylmethyl)tetrazol-5-yl)-[1,1'-biphenyl]-2,3,5,6-d4, starts from commercially available deuterated benzene.
Workflow for the Synthesis of the Deuterated Biphenyl Intermediate:
Caption: Synthesis of the deuterated biphenyl intermediate.
Coupling and Final Synthesis Steps
The deuterated biphenyl intermediate is then coupled with the imidazole portion, followed by the introduction of the azido (B1232118) group to yield the final product.
Workflow for the Final Synthesis of Losartan Impurity 21-d4:
Caption: Final steps in the synthesis of Losartan Impurity 21-d4.
Experimental Protocols
Synthesis of 4'-Bromo-N-trityl-5-(2-(phenyl-d5)-phenyl)-1H-tetrazole (Deuterated Intermediate)
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Grignard Reagent Formation: To a solution of bromobenzene-d5 in anhydrous THF, add magnesium turnings under an inert atmosphere. Heat the mixture to initiate the reaction and then stir at room temperature for 2 hours.
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Suzuki Coupling: To the prepared Grignard reagent, add 2-bromobenzonitrile and a catalytic amount of tetrakis(triphenylphosphine)palladium(0). Reflux the mixture for 12 hours. After cooling, quench the reaction with saturated ammonium (B1175870) chloride solution and extract with ethyl acetate. Purify the crude product by column chromatography to obtain 2-(phenyl-d5)-benzonitrile.
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Tetrazole Formation: Dissolve 2-(phenyl-d5)-benzonitrile in DMF and add sodium azide (B81097) and zinc chloride. Heat the mixture at 120 °C for 24 hours. Acidify the reaction mixture with HCl and extract the product with ethyl acetate.
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Tritylation: To a solution of the tetrazole in dichloromethane, add trityl chloride and triethylamine (B128534). Stir at room temperature for 4 hours. Wash the reaction mixture with water and brine, and purify the product by crystallization.
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Bromination: Dissolve the tritylated tetrazole in carbon tetrachloride. Add N-bromosuccinimide (NBS) and a catalytic amount of azobisisobutyronitrile (AIBN). Reflux the mixture for 3 hours. After cooling, filter the succinimide (B58015) and concentrate the filtrate to obtain the crude product, which can be purified by column chromatography.
Synthesis of Losartan Impurity 21-d4
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Coupling Reaction: To a solution of 2-butyl-4-chloro-5-hydroxymethyl-1H-imidazole in DMF, add sodium hydride at 0 °C. After 30 minutes, add a solution of the deuterated biphenyl intermediate in DMF. Stir the reaction mixture at room temperature for 12 hours.
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Mesylation: To the crude product from the previous step dissolved in dichloromethane, add triethylamine and methanesulfonyl chloride at 0 °C. Stir for 2 hours.
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Azide Formation: To the crude mesylated intermediate in DMF, add sodium azide and heat the mixture at 60 °C for 6 hours. After completion of the reaction, pour the mixture into water and extract with ethyl acetate. Purify the final product by column chromatography.
Characterization
The synthesized Losartan impurity 21-d4 must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the chemical purity of the synthesized compound.
HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Expected Result: A single major peak corresponding to Losartan impurity 21-d4 with a purity of ≥98%.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and determine the isotopic enrichment.
MS Method Parameters:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Analyzer | Time-of-Flight (TOF) or Quadrupole |
| Scan Range | m/z 100-1000 |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
Expected Data:
| Parameter | Expected Value |
| [M+H]⁺ (Calculated) | 452.18 |
| [M+H]⁺ (Observed) | 452.18 ± 0.01 |
| Isotopic Purity (d4) | >99% |
| d0, d1, d2, d3 content | <1% combined |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are used to confirm the chemical structure, while ²H NMR can be used to confirm the position of deuterium labeling.
¹H NMR (400 MHz, CDCl₃) Expected Chemical Shifts (δ, ppm):
| Protons | Expected Chemical Shift |
| Aromatic protons (non-deuterated) | 7.0 - 7.6 |
| Imidazole-CH₂-Ph | ~5.5 |
| N₃-CH₂-Imidazole | ~4.4 |
| Butyl Chain (CH₂, CH₃) | 0.9 - 2.7 |
Note: The signals corresponding to the protons on the deuterated phenyl ring will be absent or significantly reduced in intensity.
¹³C NMR (100 MHz, CDCl₃) Expected Chemical Shifts (δ, ppm):
| Carbon | Expected Chemical Shift |
| Aromatic carbons | 120 - 145 |
| Imidazole carbons | 125 - 150 |
| Imidazole-CH₂-Ph | ~50 |
| N₃-CH₂-Imidazole | ~45 |
| Butyl Chain (CH₂, CH₃) | 13 - 30 |
Note: The signals for the deuterated carbons will appear as multiplets with significantly lower intensity due to C-D coupling.
Data Summary
Table 1: Summary of Analytical Data for Losartan Impurity 21-d4
| Analysis | Parameter | Specification |
| HPLC | Purity | ≥ 98.0% |
| Mass Spec | [M+H]⁺ | 452.18 ± 0.01 |
| Isotopic Purity (d4) | > 99% | |
| ¹H NMR | Structure Confirmation | Conforms to structure |
| ¹³C NMR | Structure Confirmation | Conforms to structure |
Conclusion
This technical guide provides a framework for the synthesis and characterization of Losartan impurity 21-d4. The outlined synthetic pathway offers a viable route for its preparation, and the detailed analytical methods are essential for ensuring the quality and identity of this critical internal standard. Adherence to these protocols will enable researchers and drug development professionals to confidently use Losartan impurity 21-d4 in their analytical and bioanalytical studies.
